(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate
Description
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17F9N2O2S/c1-38-23(41-20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-40-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYUEWRFSFCDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)SC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F9N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a pyrazole derivative notable for its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C27H17F9N2O2S
- Molecular Weight : 604.49 g/mol
- CAS Number : 41524996
Synthesis
The synthesis of the compound involves the strategic incorporation of trifluoromethyl groups, which are known to enhance pharmacodynamics and pharmacokinetics. The synthetic route typically includes reactions that yield various derivatives with promising biological properties, particularly against drug-resistant bacteria .
Antimicrobial Properties
Recent studies indicate that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis .
- Biofilm Eradication : It has been shown to effectively disrupt biofilms formed by pathogenic bacteria, with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL for both S. aureus and E. faecalis .
The mechanism through which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. The presence of the trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane permeability and interaction with bacterial targets .
Case Studies
- Study on Drug-Resistant Bacteria :
- Biofilm Disruption :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C27H17F9N2O2S |
| Molecular Weight | 604.49 g/mol |
| MIC against S. aureus | 0.5 µg/mL |
| MBEC against S. aureus | 1 µg/mL |
| Biofilm Eradication | Effective |
Scientific Research Applications
Antimicrobial Applications
Recent studies highlight the compound's antimicrobial properties , particularly against drug-resistant strains of bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus (including MRSA strains) and Enterococcus faecalis.
- Minimum Biofilm Eradication Concentration (MBEC) : Effective biofilm disruption was noted with MBEC values reaching as low as 1 µg/mL for both S. aureus and E. faecalis.
The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival. The presence of trifluoromethyl groups enhances lipophilicity, facilitating better membrane permeability and interaction with bacterial targets .
Study on Drug-Resistant Bacteria
A detailed investigation into the efficacy of this compound against drug-resistant bacteria revealed its potential as a therapeutic agent. The study found that:
- The compound significantly inhibited the growth of various resistant strains.
- It effectively disrupted biofilms, which are known to protect bacteria from conventional antibiotics.
Biofilm Disruption
In another study focused on biofilm formation, the compound demonstrated remarkable efficacy in eradicating established biofilms formed by pathogenic bacteria. This property is crucial for developing new treatments against infections that are notoriously difficult to treat due to biofilm resilience .
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates purified?
The synthesis typically involves multi-step coupling reactions. For example, pyrazole cores are functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce trifluoromethyl and sulfanyl groups. A critical intermediate, 3,5-bis(trifluoromethyl)benzoic acid, is esterified with the pyrazole-methyl moiety under Mitsunobu or Steglich conditions. Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/dichloromethane mixtures. Purity is verified by HPLC (>95%) and melting point analysis .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : H and C NMR identify substituent integration and electronic environments (e.g., trifluoromethyl groups appear as singlets near δ 120-125 ppm in C NMR).
- Mass Spectrometry : High-resolution ESI-FTMS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR Spectroscopy : Stretching frequencies for ester carbonyl (≈1720 cm) and C-F bonds (1100-1200 cm) are critical .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon) at -20°C in amber vials. Avoid exposure to moisture due to hydrolytic sensitivity of the ester and sulfanyl groups. Stability studies indicate <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields for scalable synthesis?
Bayesian optimization algorithms efficiently explore parameter spaces (e.g., temperature, catalyst loading, solvent ratios) with minimal experiments. For example, a 15% yield increase was achieved by optimizing the coupling reaction between pyrazole and 3,5-bis(trifluoromethyl)benzoyl chloride using acetonitrile as solvent (70°C, 12 hr) . Key steps:
Define variables (3-5 factors) and response (yield).
Use a Latin hypercube design for initial experiments.
Iteratively update the model to predict optimal conditions.
Q. How should researchers resolve contradictions in spectral data during characterization?
Discrepancies between calculated and observed NMR shifts may arise from unexpected tautomerism or residual solvents. Mitigation strategies:
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). The trifluoromethyl groups enhance hydrophobic interactions.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate substituent electronegativity (e.g., F, CF) with inhibitory activity .
Q. What mechanistic insights can be gained from studying its degradation under stress conditions?
Acidic hydrolysis (0.1M HCl, 40°C) cleaves the ester bond, yielding 3,5-bis(trifluoromethyl)benzoic acid and a pyrazole-alcohol fragment. Degradation pathways are tracked via LC-MS and kinetic modeling (first-order rate constants). Stabilizers like trehalose (5% w/v) reduce hydrolysis by 40% .
Q. How does the sulfanyl group influence regioselectivity in further functionalization?
The sulfur atom acts as a directing group in electrophilic substitutions. For instance, bromination at the pyrazole 4-position is favored due to resonance stabilization of the intermediate. Competitive pathways are analyzed using Hammett plots (σ = 0.11 for -SCF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
